Cas no 1804865-71-1 (2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine)

2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine
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- インチ: 1S/C7H5F2IN2O2/c1-3-2-11-5(7(8)9)4(10)6(3)12(13)14/h2,7H,1H3
- InChIKey: JCSUDWKETHAXKH-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=NC=C(C)C=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.7
2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022909-250mg |
2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine |
1804865-71-1 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029022909-500mg |
2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine |
1804865-71-1 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029022909-1g |
2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine |
1804865-71-1 | 95% | 1g |
$3,097.65 | 2022-04-01 |
2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridineに関する追加情報
Recent Advances in the Study of 2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine (CAS: 1804865-71-1) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine (CAS: 1804865-71-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This heterocyclic compound, characterized by the presence of difluoromethyl, iodo, and nitro functional groups, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, highlighting its broad applicability in medicinal chemistry.
One of the most notable applications of 2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine is its role as a precursor in the synthesis of targeted kinase inhibitors. Researchers have leveraged the reactivity of the iodo and nitro groups to introduce various substituents, enabling the creation of libraries of compounds for high-throughput screening. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in generating potent inhibitors of protein kinases involved in cancer progression, with several derivatives showing promising activity in preclinical models.
In addition to its applications in oncology, this compound has shown potential in the development of antimicrobial agents. The difluoromethyl group, in particular, has been identified as a key structural element that enhances the metabolic stability and bioavailability of resulting drug candidates. Recent work published in Bioorganic & Medicinal Chemistry Letters has highlighted the compound's utility in creating novel antibiotics effective against drug-resistant bacterial strains, addressing a critical need in global health.
The unique combination of functional groups in 2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine also makes it valuable for radiopharmaceutical applications. The iodine atom provides an ideal site for radioisotope labeling, enabling the development of imaging agents for positron emission tomography (PET). A 2024 study in Nuclear Medicine and Biology reported successful incorporation of iodine-124 into the molecule, creating a promising PET tracer for visualizing tumor metabolism in vivo.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine and its derivatives. New catalytic methods have been developed to improve yield and selectivity, particularly for the challenging introduction of the difluoromethyl group. These methodological improvements, documented in recent issues of Organic Process Research & Development, have significantly enhanced the compound's accessibility for research and development purposes.
Looking forward, the versatility of 2-(Difluoromethyl)-3-iodo-5-methyl-4-nitropyridine suggests continued importance in pharmaceutical research. Current investigations are exploring its potential in targeted protein degradation strategies and as a warhead in covalent inhibitor design. As research progresses, this compound is likely to play an increasingly significant role in addressing unmet medical needs across multiple therapeutic areas.
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